2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-methoxy-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-17-18-14-8-7-13(19-20(10)14)11-3-5-12(6-4-11)16-15(21)9-22-2/h3-8H,9H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIHZZRLBLAYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide involves several steps. One common method starts with the preparation of 3-(2-arylidenehydrazinyl)-6-chloropyridazine derivatives by refluxing 3-chloro-6-hydrazinopyridazine with aromatic aldehydes in absolute ethanol and glacial acetic acid. These derivatives are then heated under reflux at 80°C in a mixture of ferric chloride to obtain 6-chloro-3-arylidene-[1,2,4]triazolo[4,3-b]pyridazine derivatives .
Chemical Reactions Analysis
2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ferric chloride, aromatic aldehydes, and absolute ethanol. The major products formed from these reactions are typically derivatives of the original compound, such as 6-chloro-3-arylidene-[1,2,4]triazolo[4,3-b]pyridazine .
Scientific Research Applications
The compound exhibits notable antitumor and anti-inflammatory properties. Research indicates that it can inhibit key kinases involved in cancer cell proliferation and survival.
Antitumor Activity
Studies have demonstrated that 2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide has significant antitumor activity against various cancer cell lines. The mechanism of action involves:
- Targeting Kinases : The compound inhibits pathways such as BRAF(V600E), EGFR, and Aurora-A kinase.
- Inhibitory Potency : It has shown IC50 values in the micromolar range against several cancer cell lines, indicating potent inhibitory effects on tumor growth.
Anti-inflammatory Properties
In addition to its anticancer potential, the compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.
Case Studies
Several studies have highlighted the applications of this compound in preclinical models:
-
Antiproliferative Studies : A study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against human cancer cell lines, including breast and colon cancer cells.
- Findings : The study reported a dose-dependent reduction in cell viability with IC50 values ranging from 5 to 15 µM across different cell lines.
-
Inflammation Models : Another research project investigated the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-induced inflammation in animal models.
- Results : Treatment with the compound resulted in a marked decrease in pro-inflammatory cytokine levels compared to control groups.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as CDK2, which plays a crucial role in cell cycle regulation. This inhibition leads to the arrest of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
N-Methyl-N-[3-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (C1632)
- Structure : Differs in the position of the phenyl ring (meta- vs. para-substitution) and replacement of methoxy with a methyl group on the acetamide .
- Molecular Weight : 281.32 g/mol .
- Biological Activity :
- Inhibits Lin28/let-7 interaction, rescuing let-7 miRNA function and promoting differentiation of embryonic stem cells (ESCs) and CSCs .
- Reduces tumorsphere formation in cancer cell lines and downregulates PD-L1, suppressing tumor growth in vitro and in vivo .
- Purchasable from suppliers like Maybridge and Thermo Scientific .
- Mechanistic Insight : Molecular docking studies suggest interactions with residues like Trp168 in protein targets, which may stabilize binding .
N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (CAS 894067-38-0)
N-(4-Acetamidophenyl)-2-[[3-(4-Chlorophenyl)-1,2,4-Triazolo[4,3-b]Pyridazin-6-yl]Sulfanyl]Acetamide
2-[[3-(4-Methoxyphenyl)-1,2,4-Triazolo[4,3-b]Pyridazin-6-yl]Oxy]Ethanamine
- Structure : Substituted with a 4-methoxyphenyl group and an ethanamine side chain .
- Hazard Profile : Classified as acutely toxic and corrosive, highlighting the impact of amine substituents on safety .
Structural and Functional Analysis Table
Biological Activity
2-Methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, focusing on its antiproliferative effects against cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique triazolo-pyridazin moiety that is critical for its biological activity. The molecular formula is , with a molecular weight of approximately 286.35 g/mol. The presence of functional groups such as methoxy and acetamide enhances its solubility and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Its mechanism of action is primarily linked to the inhibition of specific kinases involved in cell proliferation and survival pathways.
Table 1: Summary of Biological Activities
| Activity | Details |
|---|---|
| Antiproliferative | Inhibits cancer cell proliferation in vitro |
| Mechanism of Action | Likely involves kinase inhibition |
| Targeted Kinases | p38 MAPK pathway implicated in inflammation and cancer |
The compound's antiproliferative effects are hypothesized to arise from its ability to inhibit the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway plays a pivotal role in regulating cellular responses to stress and inflammation, which are critical in cancer progression. In vitro studies have demonstrated that compounds with similar structural motifs can effectively inhibit this pathway, leading to reduced cell viability in cancer models.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the core structure can significantly influence biological activity. For instance, the introduction of various substituents on the phenyl ring or alterations in the triazolo-pyridazine scaffold can enhance potency or selectivity.
Table 2: Structure-Activity Relationship Insights
| Compound Variation | Biological Activity |
|---|---|
| 5-fluoro derivative | Increased antiproliferative activity |
| Addition of thiophene ring | Potential anti-inflammatory properties |
| Brominated analogs | Enhanced anticancer properties |
Case Studies
Several studies have investigated the biological effects of related compounds within the triazolo-pyridazine class. For example:
- In Vitro Studies : A study demonstrated that a closely related compound exhibited an IC50 value of 0.17 μM against specific cancer cell lines, indicating potent antiproliferative effects.
- Mechanistic Studies : Another investigation revealed that compounds targeting the p38 MAPK pathway resulted in significant apoptosis in tumor cells.
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Potential areas include:
- In Vivo Studies : Evaluating efficacy and safety profiles in animal models.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutics.
- Target Validation : Confirming specific kinase interactions through advanced molecular techniques.
Q & A
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
The compound requires strict adherence to GHS safety guidelines due to acute oral toxicity, skin/eye irritation, and potential respiratory hazards . Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for ventilation to avoid aerosol inhalation .
- Emergency Measures: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
- Storage: Store in a sealed container at 2–8°C in a dark, dry environment to prevent degradation .
Basic: What synthetic routes are reported for triazolopyridazine derivatives structurally related to this compound?
Answer:
Synthesis often involves multi-step reactions:
- Substitution Reactions: Alkaline conditions for nitrobenzene intermediates (e.g., replacing fluorine with pyridinemethanol) .
- Reduction Steps: Iron powder in acidic conditions to convert nitro groups to amines .
- Condensation: Use condensing agents (e.g., DCC) to link amines with acetamide moieties .
- Bivalent Optimization: For bromodomain inhibitors like AZD5153, modifications focus on piperidyl and methoxy groups to enhance BRD4 binding .
Advanced: What is the mechanism of action of this compound as a Lin-28 inhibitor, and how is its effect on cancer stem cells validated?
Answer:
The compound blocks the Lin-28/let-7 interaction, rescuing let-7 tumor suppressor miRNA activity. Experimental validation includes:
- In Vitro Models: Reduced tumorsphere formation in cancer cell lines (e.g., breast or colon cancer), indicating CSC differentiation .
- Functional Assays: Western blotting confirms Lin-28 downregulation and let-7 maturation. Dose-response curves (IC₅₀) quantify potency .
- Rescue Experiments: Co-treatment with let-7 inhibitors reverses the phenotype, confirming mechanism specificity .
Advanced: How do structural features of this compound influence its binding affinity in bromodomain inhibition?
Answer:
Structural analogs (e.g., AZD5153) highlight critical features for BRD4 binding:
- Triazolopyridazine Core: Facilitates bivalent binding to bromodomains, enhancing potency .
- Methoxy Group: Optimizes solubility and pharmacokinetics while maintaining affinity .
- Piperidyl Linker: Balances rigidity and flexibility for optimal interactions with acetylated lysine pockets .
- SAR Studies: Methyl substitutions on the phenyl ring improve cellular permeability without sacrificing target engagement .
Basic: What analytical techniques confirm the purity and structure of this compound?
Answer:
- HPLC-MS: Quantifies purity (≥95%) and detects impurities .
- NMR Spectroscopy: ¹H/¹³C NMR verifies structural integrity (e.g., methoxy proton signals at δ 3.8–4.0 ppm) .
- Elemental Analysis: Matches experimental vs. theoretical C, H, N percentages (e.g., C: 58.3%, H: 4.9%, N: 24.1%) .
Advanced: How can researchers resolve cytotoxicity discrepancies between cancer cell lines?
Answer:
Contradictory cytotoxicity data may arise due to:
- Cell Line Variability: Test a panel of lines (e.g., MCF-7, HCT-116) with differing Lin-28 expression levels .
- Mechanistic Profiling: Use siRNA knockdown of Lin-28 to isolate compound-specific effects vs. off-target toxicity .
- Metabolic Stability Assays: Compare hepatic microsome stability across species to rule out metabolic interference .
Basic: What toxicological profiles are documented for this compound?
Answer:
GHS classifications indicate:
- Acute Toxicity: Oral LD₅₀ > 300 mg/kg (rat), requiring cautious dosing in vivo .
- Skin/Eye Irritation: Corrosive effects observed in Draize tests, mandating PPE .
- Carcinogenicity: No explicit data, but structural analogs show no mutagenicity in Ames tests .
Advanced: What in vivo models assess the pharmacokinetics and efficacy of this compound?
Answer:
- Xenograft Models: Subcutaneous tumor implants in immunodeficient mice (e.g., MDA-MB-231) monitor tumor growth inhibition (TGI) and c-Myc downregulation via immunohistochemistry .
- Pharmacokinetic Profiling: Plasma half-life (t₁/₂), Cmax, and AUC are measured via LC-MS/MS after oral/intravenous administration .
- Toxicokinetics: Liver enzyme (ALT/AST) and renal function (BUN/creatinine) tests ensure safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
